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Compound of Interest

Compound Name: N-p-Tosylglycine

Cat. No.: B554631

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-p-
Tosylglycine (CAS No. 1080-44-0), a derivative of the amino acid glycine. The information
presented herein is intended to support research and development activities where this
compound is utilized, offering a detailed analysis of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N-p-Tosylglycine.

Table 1: *H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz
7.90-7.88 t 6.3 1H NH
7.65-7.63 d 8.6 2H ArH
7.34-7.33 d 8.05 2H ArH
3.52-3.51 d 5.7 2H CH:
2.34 S - 3H CHs
Solvent: DMSO-de

« 13 1
Chemical Shift (8) ppm Assignment
170.7 C=0
143.1 ArC
138.4 ArC
130.0 ArC
127.1 ArC
44.3 CH:
215 CHs

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Assignment

3448 O-H (Carboxylic Acid)
3277 N-H

2957 C-H (aliphatic)

1730 C=0

1598, 1440 C=C (aromaitic)

1354, 1321 S=0

1185 SO2-NH

1111, 1094 C-N, C-O

Sample Preparation: KBr pellet

Mass-to-Charge

Technique lonization Mode . Molecular lon
Ratio (m/z)

HRMS-ESI Negative 228.0412 (observed) [M-H]~

Experimental Protocols

The following are representative methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency
of 400 MHz for *H NMR and 100 MHz for 13C NMR.

Sample Preparation: Approximately 10-20 mg of N-p-Tosylglycine was dissolved in 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). The solution was transferred to a 5 mm NMR tube.

H NMR Acquisition:
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The spectrometer was locked onto the deuterium signal of the solvent.

Shimming was performed to optimize the magnetic field homogeneity.

A standard one-pulse sequence was used to acquire the *H NMR spectrum.

Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts were referenced to the residual solvent peak of DMSO-de at 2.50 ppm.
13C NMR Acquisition:

o A proton-decoupled pulse sequence (e.g., PENDANT) was used to acquire the 13C NMR
spectrum.

» A sufficient number of scans were accumulated to obtain a high-quality spectrum.

o Chemical shifts were referenced to the solvent peak of DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer
Spectrum One).

Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of N-p-Tosylglycine was finely ground with 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

e The mixture was transferred to a pellet-pressing die.

e A hydraulic press was used to apply pressure and form a thin, transparent pellet.
Data Acquisition:

e Abackground spectrum of the empty sample compartment was recorded.

e The KBr pellet containing the sample was placed in the sample holder.
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e The IR spectrum was recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization
(ESI) source.

Sample Preparation:

o Adilute solution of N-p-Tosylglycine was prepared by dissolving a small amount of the
compound in a suitable solvent, such as methanol or acetonitrile.

e The final concentration was adjusted to the low pg/mL range.
Data Acquisition (Negative lon Mode):

o The sample solution was introduced into the ESI source via direct infusion or through a liquid
chromatography system.

e The instrument was operated in negative ion mode to detect the deprotonated molecule [M-
H]-.

o Afull scan mass spectrum was acquired over an appropriate mass-to-charge ratio (m/z)
range.

e High-resolution data was collected to determine the accurate mass and elemental
composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-p-Tosylglycine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b554631?utm_src=pdf-body
https://www.benchchem.com/product/b554631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

N-p-Tosylglycine

!

Dissolve in ¢ Prepare KBr S Prepare Dilute
DMSO-d6 Pellet Solution

Data Acguisition

NMR Spectrometer

FT-IR Spectrometer

Mass Spectrometer

Data Analysis

H & 3C NMR
Spectra

Technical Guide

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of N-p-Tosylglycine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554631?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

